molecular formula C14H18ClN3O2 B2931387 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1424622-24-1

3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2931387
CAS No.: 1424622-24-1
M. Wt: 295.77
InChI Key: KIZKRFKBDYEWNW-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a chloropyridine moiety, a piperazine ring, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a halogenation reaction to introduce the chlorine atom at the desired position.

    Piperazine Derivative Formation: The piperazine ring is functionalized with a hydroxyethyl group through nucleophilic substitution, often using ethylene oxide or a similar reagent.

    Coupling Reaction: The chloropyridine intermediate is coupled with the piperazine derivative via a condensation reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Propenone Formation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.

    Reduction: The propenone group can be reduced to a saturated ketone, which may affect the compound’s reactivity and binding properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The chloropyridine moiety

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-13-11-12(3-4-16-13)1-2-14(20)18-7-5-17(6-8-18)9-10-19/h1-4,11,19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZKRFKBDYEWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C=CC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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